molecular formula C12H14ClNO3 B7458623 Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate

Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate

Cat. No. B7458623
M. Wt: 255.70 g/mol
InChI Key: VMHXKBOHKVAHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate, commonly known as ECA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ECA is a derivative of benzoic acid and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ECA is not fully understood, but studies have suggested that it works by inhibiting enzymes involved in cell division, DNA replication, and protein synthesis. ECA has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ECA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. ECA has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ECA in lab experiments is its potential as a cytotoxic agent, which can be used to study the effects of cell death on cancer cells. However, one limitation of using ECA is its potential toxicity, which requires careful handling and disposal.

Future Directions

For ECA research include further studies on its potential as an anticancer agent, antifungal agent, and antibacterial agent. Additionally, research on the mechanism of action of ECA and its effects on other cellular processes may provide further insights into its potential applications in drug development.
Conclusion:
In conclusion, ECA is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ECA may provide insights into its potential applications in drug development and disease treatment.

Synthesis Methods

ECA can be synthesized using different methods, but the most common method involves the reaction of 4-aminomethyl benzoate with 2-chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction yields ECA as a white crystalline solid, which can be purified using recrystallization or chromatography techniques.

Scientific Research Applications

ECA has been used in various scientific research applications, including its potential as an anticancer agent, antifungal agent, and antibacterial agent. Studies have shown that ECA has cytotoxic effects on cancer cells, inhibits the growth of fungi and bacteria, and has potential for use in drug development.

properties

IUPAC Name

ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-17-12(16)10-5-3-9(4-6-10)8-14-11(15)7-13/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHXKBOHKVAHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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